
6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate is an organic compound with the molecular formula C15H24O3 It is characterized by its unique structure, which includes a ketone group, a double bond, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate typically involves multi-step organic reactions. One common method starts with the preparation of the corresponding alcohol, 6,10-Dimethylundeca-5,9-dien-2-ol, which is then oxidized to form the ketone. The final step involves esterification with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity is of interest in drug discovery. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are studied for their pharmacological properties. These studies aim to develop new drugs with improved efficacy and safety profiles.
Industry
In the materials science industry, the compound is explored for its potential use in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
6,10-Dimethyl-5,9-undecadien-2-yl acetate: Similar structure but lacks the ketone group.
6,10-Dimethyl-2-oxoundeca-5,9-dien-3-ol: Similar structure but with a hydroxyl group instead of an acetate ester.
Uniqueness
6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate is unique due to the presence of both a ketone and an acetate ester in its structure
By understanding the properties and applications of this compound, researchers can explore new avenues in organic synthesis, drug discovery, and materials science. This compound’s versatility makes it a valuable subject of study in both academic and industrial settings.
Properties
CAS No. |
134451-03-9 |
|---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(6,10-dimethyl-2-oxoundeca-5,9-dien-3-yl) acetate |
InChI |
InChI=1S/C15H24O3/c1-11(2)7-6-8-12(3)9-10-15(13(4)16)18-14(5)17/h7,9,15H,6,8,10H2,1-5H3 |
InChI Key |
WWVBPGNCTIZPEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCC(C(=O)C)OC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


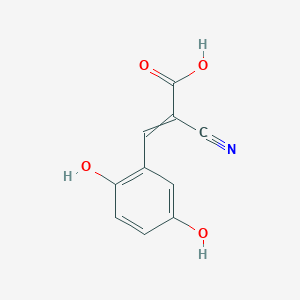
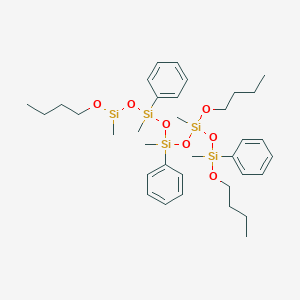
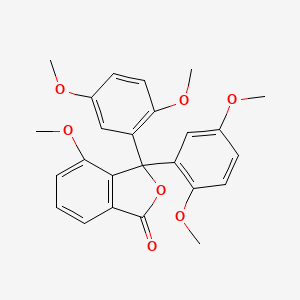
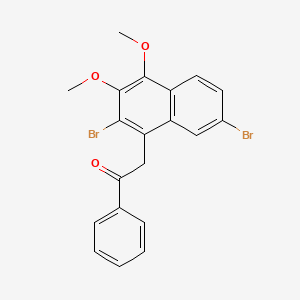
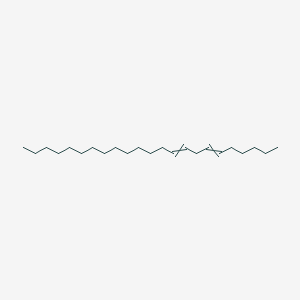
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
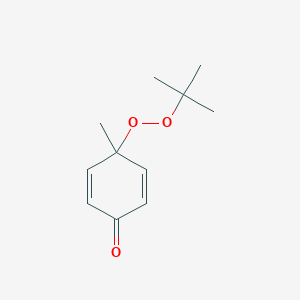
![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)

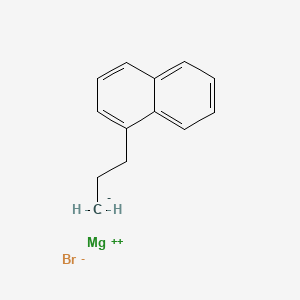
![tert-Butyltris[(pent-4-yn-1-yl)oxy]silane](/img/structure/B14285865.png)
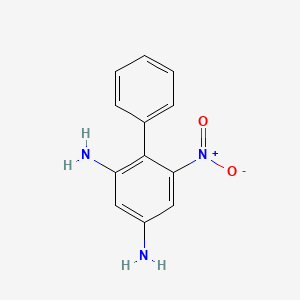
![{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B14285879.png)
